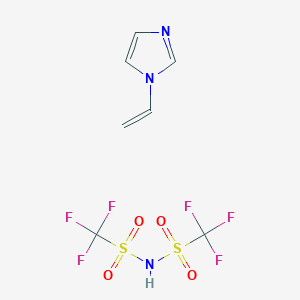

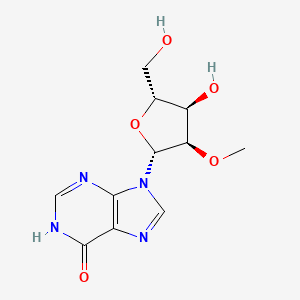

![molecular formula C11H14N4O5 B1436510 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one CAS No. 374750-32-0](/img/structure/B1436510.png)

9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one

Übersicht

Beschreibung

The compound “9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one” is a remarkable pharmaceutical compound that functions as a potent and selective inhibitor of DPP-4, a crucial regulator in glucose metabolism .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a purine ring, which is a type of heterocyclic aromatic organic compound. It also contains a hydroxymethyl group and several hydroxy groups, which are commonly involved in hydrogen bonding and can influence the compound’s solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

RNA Modification

2’-c-methylinosine has been identified as a modification in yeast messenger RNA (mRNA), which suggests its role in RNA modification-mediated epigenetic regulation .

Hypotensive Properties

This compound has been shown to have intrinsic hypotensive properties, indicating its potential application in cardiovascular research .

Wirkmechanismus

Target of Action

2’-c-methylinosine, also known as 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one, is a compound that primarily targets the HCV RNA polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus, making it a key target for antiviral therapies . Additionally, 2’-c-methylinosine is also involved in purine biosynthesis and degradation, and it acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways .

Mode of Action

The compound interacts with its targets by inhibiting the HCV RNA polymerase, thereby exhibiting antiviral activity . This interaction results in the disruption of the viral replication process, leading to a decrease in the proliferation of the Hepatitis C virus . Furthermore, as a bioactive molecule, 2’-c-methylinosine regulates various cellular processes, including RNA editing and signal transduction .

Biochemical Pathways

2’-c-methylinosine is involved in the purine biosynthesis and degradation pathways . It is also associated with the regulation of RNA editing and signal transduction pathways . These pathways play a significant role in various cellular functions and pathological states .

Pharmacokinetics

The pharmacokinetics of 2’-c-methylinosine involves its metabolism into hypoxanthine, xanthine, and uric acid . The transport of this compound across the cell membrane is mediated by equilibrative and concentrative nucleoside transporters . .

Result of Action

The inhibition of HCV RNA polymerase by 2’-c-methylinosine leads to a decrease in the replication of the Hepatitis C virus, exhibiting its antiviral effect . Additionally, its role as a bioactive molecule in regulating RNA editing, metabolic enzyme activity, and signaling pathways impacts various cellular functions and pathological states .

Action Environment

The action of 2’-c-methylinosine can be influenced by various environmental factors. For instance, it has been observed that the levels of this compound in yeast mRNA exhibited dynamic changes at different growth stages of yeast cells . Moreover, its level showed a significant decrease in response to oxidative stress, indicating that environmental stressors can influence its action, efficacy, and stability .

Eigenschaften

IUPAC Name |

9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c1-11(19)7(17)5(2-16)20-10(11)15-4-14-6-8(15)12-3-13-9(6)18/h3-5,7,10,16-17,19H,2H2,1H3,(H,12,13,18)/t5-,7-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDKLIPLXAIBNF-YRKGHMEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388382 | |

| Record name | 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one | |

CAS RN |

374750-32-0 | |

| Record name | 2′-C-Methylinosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374750-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-C-Methylinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374750320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research highlights the synthesis of modified nucleosides like 7-fluoro-7-deaza-2′-C-methyladenosine. How do modifications on the purine ring, as seen in Methylguanosine with its N2-methylation, potentially influence the compound's interaction with biomolecules compared to unmodified nucleosides?

A1: Modifications on the purine ring, such as the N2-methylation in Methylguanosine, can significantly impact its interactions with biomolecules compared to unmodified nucleosides. [, ] These modifications can:

Q2: The studies mention using techniques like X-ray crystallography to analyze the structure of synthesized nucleosides. How can such techniques be applied to understand the structural features of Methylguanosine and its potential interactions with target proteins or enzymes?

A2: X-ray crystallography is an invaluable tool for elucidating the three-dimensional structure of molecules, including nucleosides like Methylguanosine, and their complexes with other molecules. [] In the context of Methylguanosine:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1436427.png)

![[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B1436432.png)

![3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436433.png)

![6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1436435.png)

![4-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)benzoic acid](/img/structure/B1436437.png)

![4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436450.png)